ent-Dorzolamide hydrochloride

Stereochemistry Chiral Purity Reference Standard

ent-Dorzolamide hydrochloride (CAS 120279-36-9) is the racemic trans mixture of (4R,6R) and (4S,6S) dorzolamide enantiomers. It is supplied exclusively as Dorzolamide EP Impurity A / USP Related Compound A for analytical quality control, chiral HPLC calibration, and forced-degradation studies. This reference standard is chemically and functionally distinct from the active single-enantiomer API dorzolamide—generic substitution is impossible. Procurement is strictly for pharmaceutical R&D, method validation, and batch-release testing per ICH Q3A/B guidelines.

Molecular Formula C10H17ClN2O4S3
Molecular Weight 360.9 g/mol
CAS No. 120279-36-9
Cat. No. B144308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Dorzolamide hydrochloride
CAS120279-36-9
Synonyms(4R,6R)-rel-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Monohydrochloride;  trans-4-(Ethylamino)-5,6-dihydro-6-_x000B_methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Monohydrochloride; 
Molecular FormulaC10H17ClN2O4S3
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
InChIInChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m1./s1
InChIKeyOSRUSFPMRGDLAG-CIRBGYJCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ent-Dorzolamide Hydrochloride (CAS 120279-36-9): Stereo- and Salt-Defined Carbonic Anhydrase Reference Standard


ent-Dorzolamide hydrochloride (CAS 120279-36-9), chemically defined as rac-trans Dorzolamide hydrochloride, is a racemic mixture of the (4R,6R) and (4S,6S) enantiomers of dorzolamide hydrochloride . This compound is a carbonic anhydrase inhibitor belonging to the sulfonamide class and is fundamentally a structural variant of the active pharmaceutical ingredient (API) dorzolamide, which is the pure (4S,6S) enantiomer [1]. Its primary utility in scientific and industrial contexts is as a certified reference standard, specifically as Dorzolamide EP Impurity A and USP Related Compound A, for use in analytical method development, validation, and quality control [2].

Why Stereochemical Purity and Salt Form of ent-Dorzolamide HCl Preclude Generic Substitution


Generic substitution with ent-Dorzolamide hydrochloride is impossible for two critical reasons directly tied to its identity and intended use. First, this compound (CAS 120279-36-9) is a racemic mixture of the (4R,6R) and (4S,6S) enantiomers, whereas the clinically active agent, dorzolamide, is the single, potent (4S,6S) enantiomer . The (4R,6R) enantiomer, ent-dorzolamide, is considered an impurity with significantly reduced pharmacological activity relative to the active eutomer . Second, ent-Dorzolamide hydrochloride is not a therapeutic agent but is classified and supplied as a pharmacopoeial reference standard (e.g., Dorzolamide EP Impurity A, USP Related Compound A) for analytical quality control . Consequently, substituting this reference material for the API or for other in-class carbonic anhydrase inhibitors (e.g., brinzolamide, acetazolamide) is chemically and functionally invalid, as it would compromise both the pharmacological effect and the integrity of analytical results. The quantitative evidence below substantiates these critical, non-interchangeable differences.

Quantitative Differentiation Evidence for ent-Dorzolamide Hydrochloride (CAS 120279-36-9)


Stereochemical Identity: ent-Dorzolamide HCl is the Racemic (4R,6R;4S,6S) Mixture, Not the Pure (4S,6S) API

ent-Dorzolamide hydrochloride (CAS 120279-36-9) is not the single enantiomer ent-dorzolamide. It is unequivocally identified as the racemic mixture, `rac-trans` dorzolamide hydrochloride, containing both the (4R,6R) and (4S,6S) enantiomers . In contrast, the active pharmaceutical ingredient (API) dorzolamide is exclusively the single (4S,6S) enantiomer [1]. This is a fundamental structural difference that defines the compound's application profile.

Stereochemistry Chiral Purity Reference Standard

Regulatory Designation: ent-Dorzolamide HCl is EP Impurity A and USP Related Compound A, Not a Therapeutic Agent

The compound is officially designated as Dorzolamide EP Impurity A and USP Related Compound A [1]. This contrasts with the API Dorzolamide (CAS 130693-82-2), which is the approved therapeutic agent. The defined impurity status means its presence in a drug substance or product is strictly controlled by regulatory limits (typically ≤0.2% or 0.5% for unspecified impurities), a control that does not apply to the API itself.

Pharmaceutical Analysis Quality Control Reference Standard

Analytical Method Validation: ent-Dorzolamide (4R,6R) Enantiomer Quantification Limits Established for Chiral Purity Testing

A validated HPLC method has been established to separate and quantify the dorzolamide (4S,6S) enantiomer from its (4R,6R) enantiomer (ent-dorzolamide) in commercial ophthalmic solutions [1]. The method demonstrated a calibration range for the (4R,6R) enantiomer of 0.2–5 µg/mL and achieved a Limit of Detection (LOD) of 0.1 µg/mL and a Limit of Quantification (LOQ) of 0.2 µg/mL. In contrast, the active (4S,6S) enantiomer had a calibration range of 0.5–10 µg/mL, with an LOD of 0.2 µg/mL and LOQ of 0.5 µg/mL. This demonstrates the high sensitivity required to detect and quantify the unwanted (4R,6R) enantiomer in API batches, underscoring its role as a trace-level impurity marker.

HPLC Method Validation Chiral Separation Enantiomeric Purity

Chiral Resolution Process: The Racemic Mixture is an Intermediate Requiring Separation to Obtain Active API

The patent literature explicitly describes the necessity of resolving the racemic trans-diastereomer, which is the very compound ent-Dorzolamide hydrochloride, into the active (4S,6S) enantiomer (dorzolamide) [1]. The process involves reacting the trans racemate (containing both 4S,6S and 4R,6R forms) with a chiral resolving agent like (1S)-(+)-10-camphorsulfonic acid to selectively precipitate and recover the desired (4S,6S) enantiomer as a salt. This industrial process underscores that the racemic mixture itself is not the final therapeutic entity but a precursor that must be separated to achieve pharmacological activity.

Process Chemistry Chiral Resolution Patent Literature

Recommended Application Scenarios for ent-Dorzolamide Hydrochloride (CAS 120279-36-9) Based on Evidence


Pharmaceutical Quality Control: Chiral Purity Testing of Dorzolamide API and Ophthalmic Formulations

The primary, evidence-backed application for ent-Dorzolamide hydrochloride is as a certified reference standard for quantifying the (4R,6R) enantiomer impurity in dorzolamide active pharmaceutical ingredients (APIs) and finished drug products (e.g., Trusopt®) [1]. Analytical laboratories can use this compound to calibrate HPLC systems using validated methods, such as those employing chiral stationary phases, to ensure that the unwanted (4R,6R) enantiomer remains below regulatory thresholds (e.g., ≤0.2% area) [2]. This is essential for batch release and stability studies to meet ICH Q3A/B guidelines and pharmacopoeial monograph requirements (USP/EP).

Analytical Method Development and Validation for Enantioselective Separations

Researchers developing new chiral separation methods for dorzolamide require a pure sample of the (4R,6R) enantiomer or its racemate to establish system suitability, determine chromatographic resolution (Rs), and validate parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) [1]. The established LOD and LOQ values for the (4R,6R) enantiomer (0.1 µg/mL and 0.2 µg/mL, respectively) serve as benchmarks for method performance [1]. This scenario is critical for analytical chemists in pharmaceutical R&D and contract research organizations (CROs).

Forced Degradation and Stability Studies to Identify Stereochemical Conversion

ent-Dorzolamide hydrochloride serves as a marker compound in forced degradation studies (e.g., exposure to heat, light, humidity, or oxidative conditions) to monitor for potential racemization or stereochemical inversion of the active (4S,6S) enantiomer into the inactive (4R,6R) form [1]. By spiking the racemic standard or using it to quantify any newly formed (4R,6R) enantiomer, researchers can assess the chiral stability of dorzolamide formulations under stress, a key requirement for ICH Q1A(R2) stability testing and understanding long-term shelf-life performance [2].

Process Chemistry: Monitoring Chiral Resolution Efficiency in API Manufacturing

In process development and manufacturing settings, ent-Dorzolamide hydrochloride (as the trans racemate) can be used as a process control standard to monitor the efficiency of chiral resolution steps [1]. By tracking the disappearance of the racemate or the appearance of the resolved (4S,6S) enantiomer, process chemists can optimize reaction conditions, assess the purity of the final dorzolamide API, and ensure that the resolution process is proceeding as expected, as described in patents like US8183391 [2].

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